molecular formula C6H12O2 B8177616 [(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol

[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol

Cat. No.: B8177616
M. Wt: 116.16 g/mol
InChI Key: GAADRFVRUBFCML-PHDIDXHHSA-N
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Description

[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol is an organic compound with the molecular formula C6H12O2 It is a cyclobutane derivative featuring two hydroxymethyl groups attached to the 1 and 2 positions of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reduction of cyclobutanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The hydroxymethyl groups can be introduced through subsequent reactions with formaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form cyclobutane derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl positions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, alcohols, acids

Major Products Formed

    Oxidation: Cyclobutane-1,2-dicarboxylic acid

    Reduction: Cyclobutane derivatives with varying degrees of saturation

    Substitution: Cyclobutane ethers and esters

Scientific Research Applications

[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The compound’s unique cyclobutane ring structure also contributes to its reactivity and specificity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2R)-2-(Hydroxymethyl)cyclobutyl]methanol
  • [(1R,2S)-2-(Hydroxymethyl)cyclopentyl]methanol
  • [(1S,2S)-2-(Hydroxymethyl)cyclopentyl]methanol

Uniqueness

[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol is unique due to its specific stereochemistry and the presence of two hydroxymethyl groups on a cyclobutane ring. This configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

[(1S,2S)-2-(hydroxymethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAADRFVRUBFCML-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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